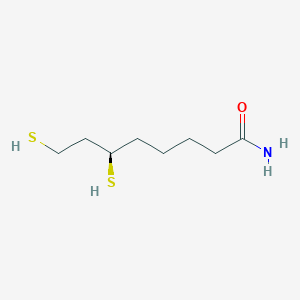

6,8-Dimercapto-octanoic acid amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de ÁCIDO 6,8-DIMERCAPTOOCTANOICO AMIDA involucra varios pasos. Un método incluye la conversión de 6-ceto-octenoato de etilo a ácido 6,8-dimercapto-octanoico, que requiere altas temperaturas (150-160 ° C) y alta presión (100 atm) . Otro método implica la reducción de ácido 8-cloro-6-ceto-octanoico inestable utilizando borohidruro de sodio . Los métodos de producción industrial a menudo involucran la reacción de 6,8-dicloro-octanoato de etilo con disulfuro de sodio .

Análisis De Reacciones Químicas

ÁCIDO 6,8-DIMERCAPTOOCTANOICO AMIDA experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y ácidos hidrohalógenos para la sustitución . Los principales productos formados a partir de estas reacciones incluyen ácido 6,8-dimercapto-octanoico y sus derivados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

One of the significant applications of 6,8-dimercapto-octanoic acid amide is in cancer therapy. Research indicates that derivatives of this compound exhibit selective apoptotic activity against transformed and cancer cells. For instance, a study demonstrated that specific substitutions at the 6-S and/or 8-S positions can enhance the compound's ability to induce apoptosis in cancer cells, making it a potential candidate for anti-tumor therapies .

Mechanism of Action

The mechanism by which this compound induces apoptosis involves the disruption of cellular redox balance and modulation of signaling pathways associated with cell survival . The compound's thiol groups are believed to play a crucial role in these biochemical interactions.

Biochemical Research

Enzyme Cofactor Studies

this compound serves as a precursor for the synthesis of lipoic acid, an essential cofactor in various enzymatic reactions. Research has highlighted its role in the biosynthesis of the lipoyl cofactor, which is critical for mitochondrial energy metabolism . Understanding the enzymatic pathways involving this compound can provide insights into metabolic disorders and potential therapeutic interventions.

Polymer Science

Synthesis of Disulfide-Containing Polymers

In polymer chemistry, this compound has been utilized to synthesize polymers with disulfide bonds through free radical polymerization techniques. These polymers exhibit unique properties such as thermoresponsiveness and redox sensitivity, making them suitable for applications in drug delivery systems and tissue engineering .

Industrial Applications

Production Processes

The synthesis of this compound can be achieved through various methods involving thioesterification or amidation processes. Innovations in synthetic routes have enhanced yield and efficiency, allowing for large-scale production suitable for pharmaceutical and industrial applications .

Case Studies and Data Tables

Mecanismo De Acción

El mecanismo de acción de ÁCIDO 6,8-DIMERCAPTOOCTANOICO AMIDA involucra su papel en el complejo de la piruvato deshidrogenasa, que cataliza la conversión de piruvato a acetil-CoA y CO2 . Este proceso involucra múltiples componentes enzimáticos, incluyendo la piruvato deshidrogenasa (E1) y la acetiltransferasa de dihidrolipoil lisina-residuo .

Comparación Con Compuestos Similares

ÁCIDO 6,8-DIMERCAPTOOCTANOICO AMIDA es similar a otras amidas grasas, como la amida de ácido tióctico y la dihidrolipoamida . es único debido a su estructura específica y su papel en el sistema metabólico . Otros compuestos similares incluyen amidas de ácido carboxílico primarias, alquiltioles y compuestos organonitrógeno .

Actividad Biológica

6,8-Dimercapto-octanoic acid amide (DMOAA) is an organic compound notable for its unique structure characterized by two thiol groups (-SH) at the 6 and 8 positions of the octanoic acid chain. This positioning is crucial for its biological activity, particularly in redox reactions and interactions with various biological molecules. The compound is structurally similar to lipoic acid, a vital cofactor in numerous enzymatic processes, which underlies its potential therapeutic applications.

- Molecular Formula : C₈H₁₅N₁O₂S₂

- Molecular Weight : Approximately 207.36 g/mol

- Structural Features : The presence of thiol groups enhances its reactivity and ability to form disulfide bonds, which are significant in biochemical pathways.

Antioxidant Properties

DMOAA exhibits significant antioxidant activity, similar to that of thioctic acid (alpha-lipoic acid). Its thiol groups allow it to neutralize free radicals, potentially mitigating oxidative stress associated with various diseases. This property suggests its utility in treating conditions related to oxidative damage, such as neurodegenerative disorders.

Enzyme Modulation

Research indicates that DMOAA can influence enzyme activity and protein function due to its interaction with thiol groups. It has been shown to modulate enzymes involved in energy metabolism and antioxidant defense systems . This modulation is particularly relevant in metabolic pathways where redox states are critical.

Apoptosis Induction

Recent studies have explored the potential of DMOAA as an apoptosis inducer in transformed and cancer cells. It has been reported that derivatives of DMOAA can selectively induce apoptosis in cancer cells, suggesting a promising avenue for anti-tumor therapies . The mechanism appears to involve the disruption of cellular redox balance and subsequent activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lipoic Acid | Contains a five-membered ring structure | Known for dual role as a coenzyme and antioxidant |

| Dihydrolipoamide | Similar thiol groups | Intermediate form of lipoic acid; involved in metabolism |

| Octanoic Acid | Saturated fatty acid | Serves as a fatty acid source but lacks thiol groups |

| Thioctic Acid | Contains sulfur and carboxylic groups | Exhibits potent antioxidant properties |

The specific positioning of the thiol groups in DMOAA may confer distinct biochemical properties compared to other compounds, enhancing its potential for specific interactions within biological systems .

Case Studies

- Neuroprotective Effects : A study on medium-chain fatty acids including octanoic acid (C8) highlighted the protective effects against oxidative stress in neuronal cells. DMOAA's structural similarity suggests it may have comparable neuroprotective effects through enhanced mitochondrial function and energy metabolism .

- Cancer Therapy : Research has indicated that DMOAA derivatives can induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Metabolic Coupling : Investigations into the metabolism of C8 and C10 fatty acids revealed their role in astrocyte metabolism, which may be applicable to understanding DMOAA's effects on brain metabolism and neuroprotection .

Propiedades

Fórmula molecular |

C8H17NOS2 |

|---|---|

Peso molecular |

207.4 g/mol |

Nombre IUPAC |

(6R)-6,8-bis(sulfanyl)octanamide |

InChI |

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |

Clave InChI |

VLYUGYAKYZETRF-SSDOTTSWSA-N |

SMILES |

C(CCC(=O)N)CC(CCS)S |

SMILES isomérico |

C(CCC(=O)N)C[C@H](CCS)S |

SMILES canónico |

C(CCC(=O)N)CC(CCS)S |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.